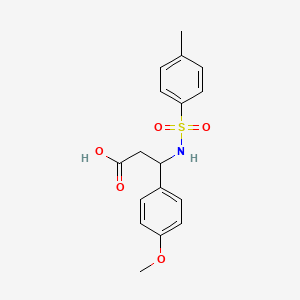
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid
Vue d'ensemble
Description
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is an organic compound that features both aromatic and aliphatic components. The presence of a methoxy group, a sulfonylamino group, and a carboxylic acid group makes it a compound of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-Methoxybenzaldehyde, toluene-4-sulfonamide, and malonic acid.
Step 1: Formation of 4-Methoxybenzylidene malonic acid through a Knoevenagel condensation reaction.
Step 2: Reaction with toluene-4-sulfonamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 3-(4-Hydroxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid.
Reduction: Formation of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxy-phenyl)-propionic acid: Lacks the sulfonylamino group.
3-(Toluene-4-sulfonylamino)-propionic acid: Lacks the methoxy group.
3-(4-Hydroxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid: Hydroxy group instead of methoxy group.
Uniqueness
3-(4-Methoxy-phenyl)-3-(toluene-4-sulfonylamino)-propionic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-9-15(10-4-12)24(21,22)18-16(11-17(19)20)13-5-7-14(23-2)8-6-13/h3-10,16,18H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPQQVCVMNUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385403 | |
| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295344-96-6 | |
| Record name | 3-(4-Methoxyphenyl)-3-[(4-methylbenzene-1-sulfonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















